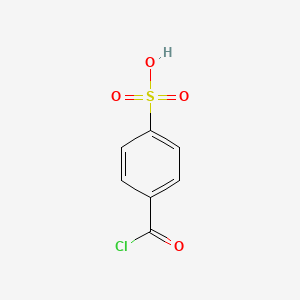
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, known for their high reactivity due to ring strain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate alkenes and aryl compounds.
Epoxidation Reaction: The key step involves the epoxidation of the alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.
Chiral Induction: Chiral catalysts or chiral auxiliaries may be used to ensure the formation of the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Epoxidation: Using optimized conditions for high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Ring Opening: The strained epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Halogenation or other substitution reactions can occur at the difluoropropenyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, organometallic reagents.
Major Products
Diols: From reduction or nucleophilic ring opening.
Substituted Epoxides: From substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Chiral Building Blocks: Utilized in asymmetric synthesis to introduce chirality into target molecules.
Biology
Enzyme Inhibition Studies: Epoxides can act as inhibitors for certain enzymes, making them useful in biochemical research.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Industry
Polymer Chemistry: Epoxides are used in the production of epoxy resins and other polymers.
作用機序
The mechanism of action of (2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane involves:
Epoxide Ring Opening: The strained ring opens to form reactive intermediates.
Interaction with Molecular Targets: These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects.
類似化合物との比較
Similar Compounds
Styrene Oxide: Another epoxide with a phenyl group.
Epichlorohydrin: An epoxide with industrial applications.
1,2-Butylene Oxide: A simple epoxide used in chemical synthesis.
Uniqueness
Fluorine Substitution: The presence of the difluoropropenyl group makes this compound unique, as fluorine atoms can significantly alter the reactivity and biological activity of the molecule.
Chirality: The specific (2R,3S) configuration adds to its uniqueness, providing specific stereochemical properties.
特性
分子式 |
C12H12F2O |
|---|---|
分子量 |
210.22 g/mol |
IUPAC名 |
(2R,3S)-2-(1,1-difluoroprop-1-en-2-yl)-3-(4-methylphenyl)oxirane |
InChI |
InChI=1S/C12H12F2O/c1-7-3-5-9(6-4-7)11-10(15-11)8(2)12(13)14/h3-6,10-11H,1-2H3/t10-,11+/m1/s1 |
InChIキー |
MHYMSOWTNDWCCM-MNOVXSKESA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H]2[C@H](O2)C(=C(F)F)C |
正規SMILES |
CC1=CC=C(C=C1)C2C(O2)C(=C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


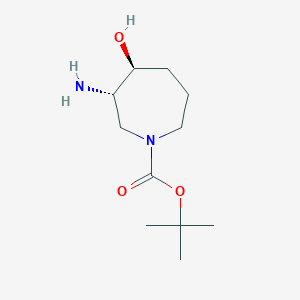
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
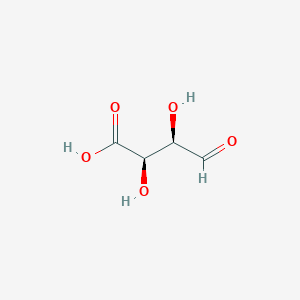

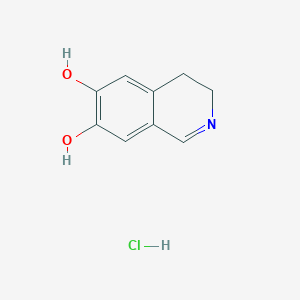
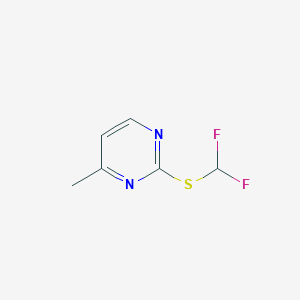
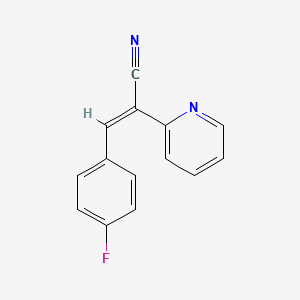

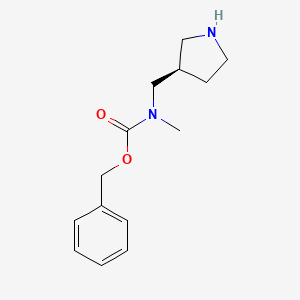
![8-(4-(Pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12848859.png)

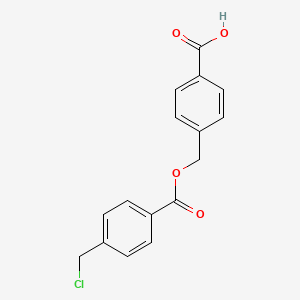
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
